N-(2,4-difluorophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3S/c18-10-4-5-15(13(19)8-10)20-17(23)16-12-2-1-3-14(12)21-22(16)11-6-7-26(24,25)9-11/h4-5,8,11H,1-3,6-7,9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQMZLWQJHRACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Cyclopenta[c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluorophenyl Group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the Thiolan-3-yl Moiety: This can be done through nucleophilic substitution or addition reactions.
Formation of the Carboxamide Group: This step typically involves amide bond formation using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This might involve the oxidation of the thiolan-3-yl moiety to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the carboxamide group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it has medicinal properties, it might interact with enzymes, receptors, or other proteins to modulate biological pathways. Detailed studies, such as molecular docking or biochemical assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- The target compound and ’s analog share the sulfone-modified thiolan and cyclopenta[c]pyrazole core, but the 3-chlorophenyl vs. 2,4-difluorophenyl substitution alters electronic and steric properties .
- Simplification of the core to pyrazole () removes conformational constraints, likely reducing binding affinity to rigid enzyme pockets .
Key Observations :
- The sulfone group in the target compound replaces the thione (C=S) in ’s triazoles, shifting IR absorption to higher frequencies (~1300 cm⁻¹ vs. ~1250 cm⁻¹) .
- The cyclopenta core’s rigidity may reduce rotational isomers, simplifying NMR spectra compared to flexible analogs like ’s oxazole-quinoline derivatives .
Key Observations :
- quinoline) may target different pathways .
- Diflufenican () shares the 2,4-difluorophenyl group but acts as a herbicide, highlighting how core structure dictates biological role .
Biological Activity
N-(2,4-difluorophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including its effects on various biological systems and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Core Structure : A cyclopenta[c]pyrazole ring.
- Substituents : A difluorophenyl group and a dioxothiolan moiety.
The molecular formula is CHFNOS, with a molecular weight of approximately 318.32 g/mol.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance:
- Cytotoxicity : The compound's analogs have shown varying degrees of cytotoxicity against cancer cell lines such as MCF7 and MDA-MB-231. In one study, a related pyrazole derivative demonstrated an IC of 39.70 µM against MCF7 cells .
- Mechanism of Action : The mechanism often involves the modulation of apoptotic pathways through caspase activation. For example, compounds targeting caspases have been shown to reduce cell viability effectively .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy:
- Inhibition of Pro-inflammatory Cytokines : Similar pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
Neuroprotective Effects
Emerging research indicates that certain pyrazole derivatives may possess neuroprotective qualities:
- Enzyme Inhibition : Some analogs have been shown to inhibit metabolic enzymes relevant to neurodegenerative disorders. For example, potent inhibition of acetylcholinesterase (AChE) has been observed in related compounds .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells.
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 39.70 | Caspase activation |
| Compound B | MDA-MB-231 | 0.26 | MEK inhibition |
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study demonstrated that these compounds could significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages.
| Compound | Cytokine Level Reduction (%) |
|---|---|
| Compound C | TNF-alpha: 75% |
| Compound D | IL-6: 60% |
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR :
- Pyrazole protons (δ 6.5–7.5 ppm) and carbons (δ 110–150 ppm).
- Difluorophenyl group: Two distinct doublets for aromatic protons (J = 8–10 Hz) .
- Thiolan-3-yl sulfone: Characteristic downfield shifts (δ 3.5–4.5 ppm for CH₂ groups adjacent to SO₂) .
- IR : Strong absorption at 1150–1250 cm⁻¹ (S=O stretching) and 1650–1700 cm⁻¹ (amide C=O) .
- HRMS : Exact mass calculation (e.g., [M+H]⁺) should match theoretical values within 5 ppm error .
Basic: What is the role of fluorine substituents in modulating the compound’s reactivity or bioactivity?
Methodological Answer :
Fluorine atoms on the phenyl ring:
- Electronic Effects : Enhance electrophilicity of the carboxamide group via inductive withdrawal, improving binding to target proteins .
- Metabolic Stability : Reduce oxidative metabolism by cytochrome P450 enzymes, as seen in related fluorinated pyrazoles .
- Experimental Validation : Compare logP (HPLC) and metabolic half-life (microsomal assays) with non-fluorinated analogs .
Advanced: How can reaction yields be optimized for the cyclocondensation step?
Q. Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (ethanol, methanol) to balance reactivity and solubility .
- Catalysis : Add Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Temperature Control : Reflux at 80–100°C for 6–12 hours, with inert gas (N₂) to prevent oxidation .
Data Analysis : Use DOE (Design of Experiments) to identify optimal molar ratios (hydrazine:ketoester ≈ 1:1.2) .
Advanced: How to resolve contradictions in reported reaction conditions for similar pyrazole derivatives?
Methodological Answer :
Example: uses K₂CO₃ in DMF at RT, while employs NaHCO₃ in refluxing ethanol.
- Troubleshooting :
- Test both conditions with TLC monitoring.
- Evaluate purity (HPLC) and yield for each method.
- Consider steric hindrance: Bulky substituents may require higher temperatures .
Resolution : Publish a comparative study with kinetic data (e.g., Arrhenius plots) to guide condition selection.
Advanced: What computational modeling approaches predict the compound’s binding affinity to biological targets?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on:
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability .
Validation : Compare predicted IC₅₀ values with in vitro enzyme assays.
Advanced: How to design experiments to establish structure-activity relationships (SAR) for this compound?
Q. Methodological Answer :
- Analog Synthesis :
- Vary substituents on the phenyl ring (e.g., Cl, OMe vs. F).
- Modify the thiolane sulfone group (e.g., replace with phosphonate) .
- Bioassays :
- Measure IC₅₀ in target-specific assays (e.g., kinase inhibition).
- Assess solubility (shake-flask method) and membrane permeability (Caco-2 model) .
Data Analysis : Use QSAR models (e.g., CoMFA) to correlate structural features with activity .
Advanced: What are the key challenges in purifying this compound, and how are they addressed?
Q. Methodological Answer :
- Challenge 1 : Low solubility in common solvents.
- Solution : Use DMF/water recrystallization or reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Challenge 2 : Co-eluting impurities.
- Solution : Employ preparative TLC with dichloromethane/methanol (9:1) or centrifugal partition chromatography .
Purity Criteria : ≥95% by HPLC (UV 254 nm), confirmed by elemental analysis (C, H, N within ±0.4%) .
- Solution : Employ preparative TLC with dichloromethane/methanol (9:1) or centrifugal partition chromatography .
Advanced: How to assess the compound’s stability under physiological conditions?
Q. Methodological Answer :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via LC-MS .
- Oxidative Stress : Expose to H₂O₂ (1 mM) or liver microsomes + NADPH; quantify metabolites .
- Light Sensitivity : Conduct ICH Q1B photostability testing (UV/visible light, 1.2 million lux-hours) .
Mitigation : Formulate with antioxidants (e.g., BHT) or lyophilize for long-term storage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
